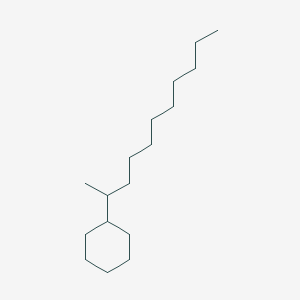
(1-Methyldecyl)cyclohexane
Description
(1-Methyldecyl)cyclohexane is a branched alicyclic hydrocarbon consisting of a cyclohexane ring substituted with a decyl chain (10-carbon alkyl group) bearing a methyl branch at the first carbon. This structure imparts unique physicochemical properties, including increased hydrophobicity and steric hindrance compared to simpler cyclohexane derivatives.
Propriétés
Numéro CAS |
13151-77-4 |
|---|---|
Formule moléculaire |
C17H34 |
Poids moléculaire |
238.5 g/mol |
Nom IUPAC |
undecan-2-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-4-5-6-7-8-10-13-16(2)17-14-11-9-12-15-17/h16-17H,3-15H2,1-2H3 |
Clé InChI |
HTLTZXFLCWUBHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)C1CCCCC1 |
SMILES canonique |
CCCCCCCCCC(C)C1CCCCC1 |
Synonymes |
(1-Methyldecyl)cyclohexane |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Key Similar Compounds :
- Methylcyclohexane : A cyclohexane ring with a single methyl substituent.
- Ethylcyclohexane : Cyclohexane with an ethyl group.
- 1,3-Dimethylcyclohexane : A dimethyl-substituted isomer.
- Adamantane Derivatives : Polycyclic hydrocarbons with rigid structures .
Synthesis: (1-Methyldecyl)cyclohexane likely follows alkylation pathways similar to other substituted cyclohexanes. For instance, cyclohexanone derivatives are often synthesized via condensation reactions, as seen in the synthesis of a cyclohexane-benzaldehyde adduct (85% yield using diethylamine) . However, the long decyl chain in this compound may require specialized catalysts or stepwise alkylation.
Physicochemical Properties
- Solubility and Polarity: The long decyl chain enhances hydrophobicity, making this compound less polar than methyl- or ethylcyclohexane. This aligns with solvent extraction trends; cyclohexane is effective for non-polar compounds, while polar mixtures (e.g., cyclohexane:butyl acetate) extract oxygenated species .
- Thermal Stability : Branched alkanes like this compound typically exhibit higher thermal stability than linear analogs due to reduced molecular packing.
Table 2: Key Physicochemical Properties
Biodegradability and Environmental Impact
Evidence indicates that methyl- and ethylcyclohexane degrade rapidly under sulfate-reducing conditions, but dimethyl isomers exhibit slower biodegradation due to steric hindrance .
Table 3: Biodegradation Rates
| Compound | Relative Biodegradability | Key Factor(s) |
|---|---|---|
| This compound | Low (est.) | Steric hindrance |
| Methylcyclohexane | High | Minimal branching |
| 1,3-Dimethylcyclohexane | Moderate | Increased branching |
| Cyclohexane | High | No substituents |
Spectroscopic and Analytical Profiles
- Mass Spectrometry (MS) : Cyclohexane derivatives with substituents (e.g., ketones) show characteristic neutral losses (e.g., 57 Da for ketone-substituted rings) . The decyl chain in this compound may produce fragments indicative of long-chain alkanes (e.g., m/z 85, 57).
- Raman Spectroscopy : Methylcyclohexane and its isomers exhibit distinct Raman shifts compared to cyclohexane, with dimethyl isomers showing greater spectral divergence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


